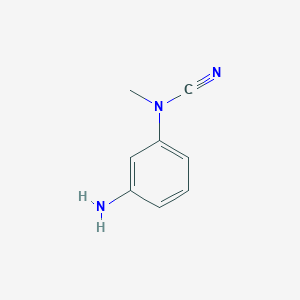
3-Benzoylbenzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylbenzene-1,2-dicarboxylic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids It is characterized by the presence of a benzoyl group attached to a benzene ring, which also contains two carboxylic acid groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoylbenzene-1,2-dicarboxylic acid typically involves the Friedel-Crafts acylation of phthalic anhydride with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzoylbenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
3-Benzoylbenzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzoylbenzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid groups can undergo ionization, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Similar structure but lacks the benzoyl group.
Isophthalic acid (1,3-benzenedicarboxylic acid): Different position of carboxylic acid groups.
Terephthalic acid (1,4-benzenedicarboxylic acid): Carboxylic acid groups at the 1 and 4 positions.
Uniqueness
3-Benzoylbenzene-1,2-dicarboxylic acid is unique due to the presence of the benzoyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
602-82-4 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
3-benzoylphthalic acid |
InChI |
InChI=1S/C15H10O5/c16-13(9-5-2-1-3-6-9)10-7-4-8-11(14(17)18)12(10)15(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
KTFJPMPXSYUEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


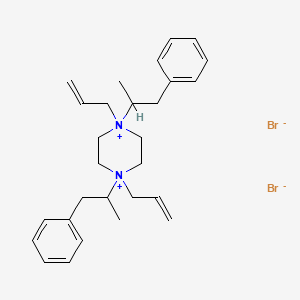
![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
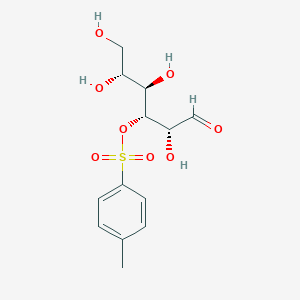
![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)

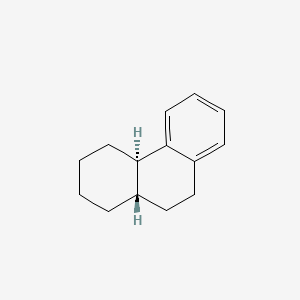
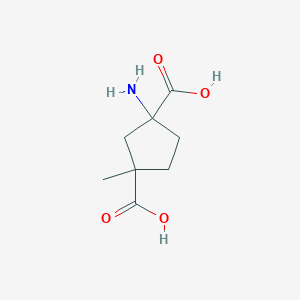
![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)

![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)
